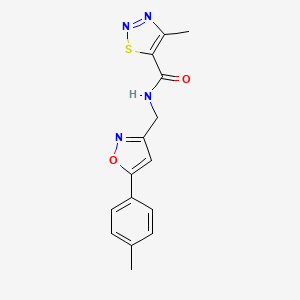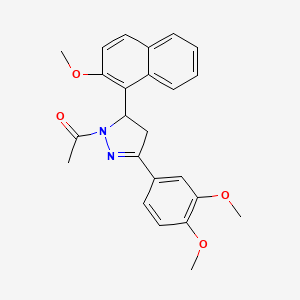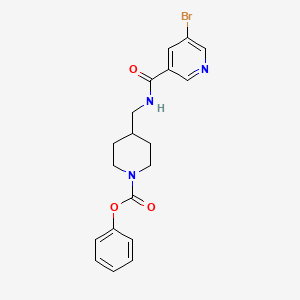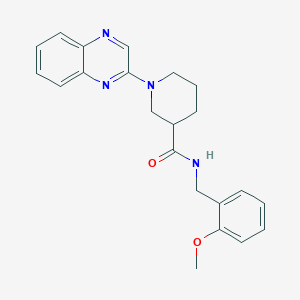![molecular formula C11H16O4 B2477767 4-(Ethoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1315362-24-3](/img/structure/B2477767.png)
4-(Ethoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Ethoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid” is a derivative of bicyclo[2.2.1]heptane . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Synthesis Analysis
An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of this compound is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .Chemical Reactions Analysis
The chemical reactions involving this compound are typically cycloaddition reactions . For example, an organocatalytic formal [4 + 2] cycloaddition reaction has been used to synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Physical and Chemical Properties Analysis
The physical and chemical properties of the parent compound, bicyclo[2.2.1]heptane, include a molecular weight of 96.17 g/mol and a melting point of 85 to 88 °C .Scientific Research Applications
Molecular Structure and Drug Research
Norbornane compounds, including bicyclo [2.2.1]heptanes like 4-(Ethoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid, have been noted for their significance in pharmaceutical research. These compounds are not only used medicinally but also serve as test molecules for studying structure-activity relationships. Their unique molecular structure, voluminous carbon skeleton, and the fixed position of substituents make them valuable for understanding drug interactions and designing new medicinal compounds (Buchbauer & Pauzenberger, 1991), (Buchbauer, Esterer & Cermak, 1999).
Biocatalyst Inhibition and Industrial Chemical Production
Carboxylic acids, such as this compound, have been identified as attractive biorenewable chemicals. They can be fermentatively produced using engineered microbes. However, their inhibitory effect on microbes at concentrations below the desired yield is notable. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for engineering robust strains with improved industrial performance (Jarboe, Royce & Liu, 2013).
Corrosion and Environmental Chemistry
Carboxylic acids are present in various environmental matrices and can contribute significantly to rain acidity and environmental corrosion. For instance, the effect of carboxylic acid vapors on the corrosion of copper has been extensively studied, highlighting the environmental and industrial relevance of these compounds (Bastidas & La Iglesia, 2007).
Mechanism of Action
Target of Action
It’s known that the bicyclo[221]heptane scaffold, which is a part of this compound, is a privileged molecular structure embedded in numerous compounds with various functions . This structure is found in bioactive natural products and drug candidates .
Mode of Action
It’s known that the compound can be synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-ethoxycarbonylbicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-2-15-9(14)11-5-3-10(7-11,4-6-11)8(12)13/h2-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVFPUCLFIWVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(C1)(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2477689.png)
![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![(2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2477692.png)


![(6-Chloropyridin-2-yl)-[2-(6-methylpyridin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B2477699.png)
![methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B2477700.png)




